IKK インヒビター VII
概要
説明
IKK16は、核因子κB(NF-κB)経路の活性化に重要な役割を果たすIκBキナーゼ(IKK)の選択的阻害剤です。この経路は、炎症、免疫、細胞生存を含むさまざまな細胞プロセスに関与しています。 IKK16は、それぞれ40 nM、70 nM、200 nMのIC50値でIKK2、IKK複合体、およびIKK1を阻害する能力で知られています 。 さらに、IKK16は、50 nMのIC50でロイシンリッチリピートキナーゼ2(LRRK2)を阻害します .
科学的研究の応用
IKK16 has a wide range of scientific research applications, including:
Biology: In biological research, IKK16 is employed to investigate the mechanisms of inflammation, immunity, and cell survival. .
Medicine: IKK16 has potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. .
Industry: In the pharmaceutical industry, IKK16 is used in drug discovery and development to identify new therapeutic targets and develop novel treatments
作用機序
IKK16は、NF-κB経路の主要な調節因子であるIκBキナーゼ(IKK)の活性を阻害することで効果を発揮します。IKKを阻害することで、IKK16はIκBαのリン酸化と分解を阻止し、NF-κBを細胞質に保持し、その転写活性を阻害します。 これは、炎症性および免疫応答の抑制につながります 。 さらに、IKK16は、Akt生存経路を活性化することが示されており、その細胞保護効果に貢献しています .
類似の化合物との比較
IKK16は、IKK阻害剤としての選択性と効力においてユニークです。類似の化合物には次のものがあります。
IKK-2阻害剤IV: 異なる構造的特徴と効力を持つIKK2の別の選択的阻害剤。
BMS-345541: IKKαとIKKβの両方を標的とするIKKの選択的阻害剤。
TPCA-1: 明確な化学的特性を持つ、強力で選択的なIKK2阻害剤 .
IKK16は、IKK2に対する高い選択性とLRRK2を阻害する能力により際立っており、NF-κBとLRRK2の両方の経路を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
IKK Inhibitor VII interacts with IKK, a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . IKK Inhibitor VII acts on IKK1/2 and the IKK complex with IC50 values of 200 nM, 40 nM, and 70 nM, respectively . It inhibits cellular IκBα degradation and NF-κB-mediated gene expression .
Cellular Effects
IKK Inhibitor VII has significant effects on various types of cells and cellular processes. It inhibits cellular IκBα degradation and NF-κB-mediated gene expression in vitro in HUVEC cells . It has also been shown to exhibit excellent in vivo efficacy both in mice and rats .
Molecular Mechanism
IKK Inhibitor VII exerts its effects at the molecular level by acting as an ATP-competitive inhibitor of IKK . It disrupts the interaction between IKKβ and NEMO, leading to the inhibition of IKK phosphorylation . This results in the inhibition of IκBα degradation and NF-κB-mediated gene expression .
Temporal Effects in Laboratory Settings
The effects of IKK Inhibitor VII change over time in laboratory settings. For instance, IKK Inhibitor VII has been shown to effectively inhibit TNFα release into plasma upon LPS-challenge in rats
Dosage Effects in Animal Models
In animal models, the effects of IKK Inhibitor VII vary with different dosages. For example, oral administration of IKK Inhibitor VII (10 mg/kg) can inhibit neutrophil exudation in a thioglycollate-induced peritonitis mouse model . In a sepsis mouse model, intravenous injection of IKK Inhibitor VII (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and pulmonary inflammation .
Metabolic Pathways
IKK Inhibitor VII is involved in the NF-κB signaling pathway . It interacts with IKK, leading to the inhibition of IκBα degradation and NF-κB-mediated gene expression
Transport and Distribution
It is known to be cell-permeable
Subcellular Localization
It is known to be cell-permeable , suggesting that it can enter cells and potentially localize to various subcellular compartments
準備方法
合成経路と反応条件
IKK16の合成は、重要な中間体の調製から始まり、複数のステップを伴います反応条件は、一般的に、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .
工業生産方法
IKK16の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術が、効率とスケーラビリティを向上させるために採用される場合があります .
化学反応の分析
反応の種類
IKK16は、次のようなさまざまな化学反応を起こします。
酸化: IKK16は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、IKK16分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
IKK16を含む反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。 反応条件は、目的の変換に応じて異なりますが、多くの場合、制御された温度、特定の溶媒、および触媒を含みます .
形成される主な生成物
これらの反応から形成される主な生成物には、修飾された官能基を持つIKK16のさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があり、さらなる研究開発に役立ちます .
科学研究アプリケーション
IKK16は、次のような幅広い科学研究アプリケーションを持っています。
化学: IKK16は、NF-κBシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます.
生物学: 生物学的調査では、IKK16は炎症、免疫、および細胞生存のメカニズムを調査するために使用されます。 .
類似化合物との比較
IKK16 is unique in its selectivity and potency as an IKK inhibitor. Similar compounds include:
IKK-2 Inhibitor IV: Another selective inhibitor of IKK2 with different structural features and potency.
BMS-345541: A selective inhibitor of IKK that targets both IKKα and IKKβ.
TPCA-1: A potent and selective inhibitor of IKK2 with distinct chemical properties .
IKK16 stands out due to its high selectivity for IKK2 and its ability to inhibit LRRK2, making it a valuable tool for studying both the NF-κB and LRRK2 pathways .
特性
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJBXAPRCVCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429553 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873225-46-8 | |
Record name | IKK Inhibitor VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 873225-46-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IKK 16 interact with its target, IKK?
A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]
Q2: What are the downstream effects of IKK inhibition by IKK 16?
A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]
Q3: Does IKK 16 affect other signaling pathways besides NF-κB?
A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []
Q4: How does IKK 16 influence inflammatory responses?
A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]
Q5: What is the molecular formula and weight of IKK 16?
A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.
Q6: Is there any spectroscopic data available for IKK 16?
A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.
Q7: What is known about the stability and material compatibility of IKK 16?
A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.
Q8: Does IKK 16 possess any catalytic properties?
A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.
Q9: What are the potential applications of IKK 16 in research and drug discovery?
A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:
- Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
- Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
- Autoimmune diseases: Hashimoto's thyroiditis. []
Q10: Have there been any computational chemistry studies conducted on IKK 16?
A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.
Q11: How do structural modifications of IKK 16 affect its activity and selectivity?
A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []
Q12: What is known about the stability of IKK 16 under different conditions?
A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.
Q13: What is the pharmacokinetic profile of IKK 16?
A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.
Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?
A14: IKK 16 has demonstrated efficacy in various experimental models:
- In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
- In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]
Q15: Are there any known resistance mechanisms to IKK 16?
A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.
Q16: What is the toxicological profile of IKK 16?
A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.
Q17: Are there any specific drug delivery strategies being investigated for IKK 16?
A17: The research papers do not mention specific drug delivery approaches for IKK 16.
Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?
A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.
Q19: What analytical methods are used to characterize and quantify IKK 16?
A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.
Q20: What is the environmental impact of IKK 16?
A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.
Q21: Are there any alternative compounds or strategies to IKK 16?
A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。